molecular formula C11H12O5 B13444094 2-(Benzyloxy)-2-oxoethyl 2-hydroxyacetate

2-(Benzyloxy)-2-oxoethyl 2-hydroxyacetate

Cat. No.: B13444094
M. Wt: 224.21 g/mol
InChI Key: QWBRAOBZDBEOFU-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-2-oxoethyl 2-hydroxyacetate is an organic compound with a complex structure that includes both benzyloxy and hydroxyacetate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-2-oxoethyl 2-hydroxyacetate typically involves the reaction of benzyloxy compounds with hydroxyacetate derivatives. One common method is the esterification of 2-hydroxyacetic acid with 2-(benzyloxy)-2-oxoethyl chloride under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-2-oxoethyl 2-hydroxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzoic acid, while reduction of the carbonyl group results in the formation of alcohols .

Scientific Research Applications

2-(Benzyloxy)-2-oxoethyl 2-hydroxyacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-2-oxoethyl 2-hydroxyacetate involves its hydrolysis to release benzyloxy and hydroxyacetate moieties. The molecular targets and pathways involved depend on the specific application. For example, in biological systems, esterases may catalyze the hydrolysis of the compound, leading to the release of active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-2-oxoethyl 2-hydroxyacetate is unique due to its combination of benzyloxy and hydroxyacetate groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

(2-oxo-2-phenylmethoxyethyl) 2-hydroxyacetate

InChI

InChI=1S/C11H12O5/c12-6-10(13)16-8-11(14)15-7-9-4-2-1-3-5-9/h1-5,12H,6-8H2

InChI Key

QWBRAOBZDBEOFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC(=O)CO

Origin of Product

United States

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